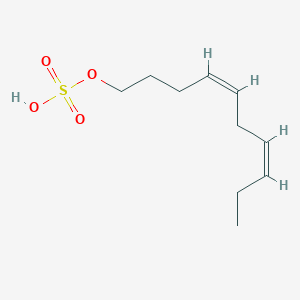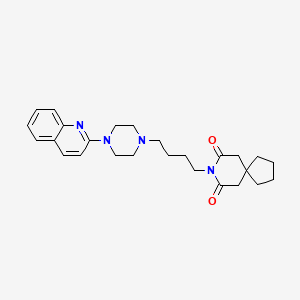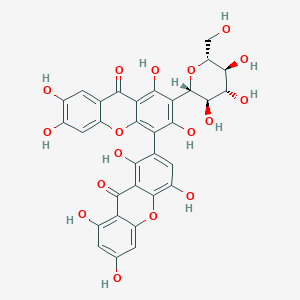![molecular formula C5H9N B1248080 Bicyclo[1.1.1]pentan-1-amine CAS No. 177287-49-9](/img/structure/B1248080.png)
Bicyclo[1.1.1]pentan-1-amine
Overview
Description
Bicyclo[1.1.1]pentan-1-amine is a reagent useful in a variety of synthesis . It is used in the preparation of 2,4-diaminopyrimidines which are histamine H4 receptor ligands . The molecular structure consists of three rings of four carbon atoms each .
Synthesis Analysis
Bicyclo[1.1.1]pentan-1-amine can be synthesized from the readily available bicyclo[1.1.1]pentan-1-amine substructure to a wide range of poly-substituted bicyclo[3.1.1]pentan-1-amines using imine photochemistry . It can also be used to synthesize bisbicyclo[1.1.1]pentyldiazene .Molecular Structure Analysis
The molecular formula of Bicyclo[1.1.1]pentan-1-amine is C5H9N . The average mass is 83.132 Da and the monoisotopic mass is 83.073502 Da .Chemical Reactions Analysis
Bicyclo[1.1.1]pentan-1-amine has been used in the synthesis of a potent quinolone antibacterial agent, U-87947E . It can also be used to prepare bicyclo[1.1.1]pentane-derived azides for click chemistry applications .Physical And Chemical Properties Analysis
Bicyclo[1.1.1]pentan-1-amine has a density of 1.2±0.1 g/cm3, a boiling point of 108.0±8.0 °C at 760 mmHg, and a vapour pressure of 26.4±0.2 mmHg at 25°C . It has an enthalpy of vaporization of 34.7±3.0 kJ/mol .Scientific Research Applications
a. Bioisostere of Benzene Ring: BCPA serves as a functionalized bioisostere of a benzene ring and tert-butyl group. Its advantages include superior metabolic stability, membrane permeability, and aqueous solubility compared to phenyl rings .
b. Drug Candidates: BCPA can be used as a bioisostere in drug candidates. Modern medicinal chemists are increasingly exploring small, strained ring systems like BCPA to optimize drug candidates. The challenge lies in introducing substituents onto the core scaffold. Strain-release amination, a technique that diversifies substrates with desirable bioisosteres, has been applied to BCPA .
Synthetic Chemistry and Click Chemistry
BCPA derivatives find applications beyond drug discovery:
a. Bicyclo[1.1.1]pentane-Derived Azides: BCPA can be used to prepare bicyclo[1.1.1]pentane-derived azides. These azides are valuable for click chemistry applications, enabling efficient and selective chemical reactions .
Materials Science
BCPA derivatives have been investigated in materials science:
a. Molecular Rods and Rotors: BCPA derivatives serve as molecular rods and rotors. Their unique structural properties make them intriguing candidates for various materials, including liquid crystals, FRET sensors, and metal-organic frameworks .
Mechanism of Action
Target of Action
Bicyclo[1.1.1]pentan-1-amine is a bioisostere of a benzene ring and tert-butyl group . It has been used in medicinal chemistry and drug discovery due to its superior metabolic stabilities, membrane permeability, and aqueous solubility compared to phenyl rings
Mode of Action
The exact mode of action of Bicyclo[11It’s known that the compound adds three-dimensional character and saturation to compounds . This ability to alter the spatial configuration of molecules can influence how they interact with their targets.
Biochemical Pathways
The specific biochemical pathways affected by Bicyclo[11It’s worth noting that the compound has been used in the synthesis of various derivatives, including bisbicyclo[111]pentyldiazene , which may have distinct biochemical impacts.
Pharmacokinetics
The pharmacokinetics of Bicyclo[11It has been noted that the compound can improve the physicochemical properties of prospective drug candidates .
Result of Action
The molecular and cellular effects of Bicyclo[11It has been used as a precursor in the synthesis of a potent quinolone antibacterial agent, u-87947e , suggesting that its derivatives can have significant biological effects.
Action Environment
The influence of environmental factors on the action, efficacy, and stability of Bicyclo[11The compound’s use as a bioisostere suggests that it may be more stable than the compounds it replaces, potentially leading to improved efficacy under various conditions .
Safety and Hazards
properties
IUPAC Name |
bicyclo[1.1.1]pentan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9N/c6-5-1-4(2-5)3-5/h4H,1-3,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZDGSLINNQQTJM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC1(C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
83.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Bicyclo[1.1.1]pentan-1-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: Why is there so much interest in synthesizing Bicyclo[1.1.1]pentan-1-amine?
A1: Bicyclo[1.1.1]pentan-1-amine (BCP) and its derivatives are increasingly valuable in drug discovery. They act as bioisosteres, meaning they can mimic the properties of other chemical groups in drug molecules. Specifically, BCP can substitute for aromatic rings, tert-butyl groups, and alkynes [, ]. This allows chemists to fine-tune drug properties like potency and stability.
Q2: What new synthetic routes to Bicyclo[1.1.1]pentan-1-amine are being explored?
A2: Traditional synthesis of BCP has been limited. Recent research focuses on developing more efficient and versatile approaches:
- Direct Aminoalkylation of [1.1.1]Propellane: This novel method utilizes readily available [1.1.1]propellane as a starting material []. Sequential addition of magnesium amides and alkyl electrophiles enables the direct installation of various amine groups onto the BCP scaffold, significantly streamlining the synthesis.
- Reduction of 1-azido-3-iodobicyclo[1.1.1]pentane: This approach explores the reduction of an easily accessible intermediate, offering a potentially scalable alternative for BCP production [].
Q3: Can Bicyclo[1.1.1]pentan-1-amine be used to access other valuable compounds?
A3: Yes, research has shown that the BCP framework can be transformed into more complex structures. For instance, photochemical methods have enabled the conversion of BCP into various bicyclo[3.1.1]heptan-1-amines [, ]. This expansion of the chemical space accessible from BCP further broadens its utility in medicinal chemistry.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



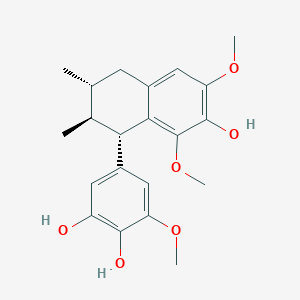
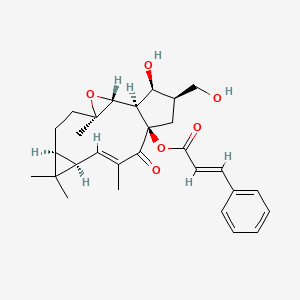


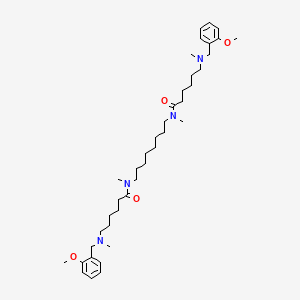
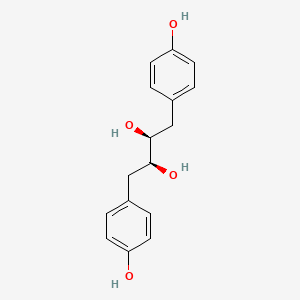
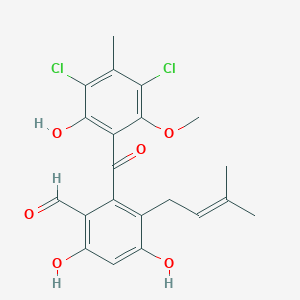

![N,N-Diethyl-4-[(8-phenethyl-8-aza-bicyclo[3.2.1]oct-3-ylidene)-phenyl-methyl]-benzamide](/img/structure/B1248012.png)
![Benzamide, N-[(2R)-2,3-dihydroxypropoxy]-3,4-difluoro-2-[(2-fluoro-4-iodophenyl)amino]-](/img/structure/B1248013.png)

